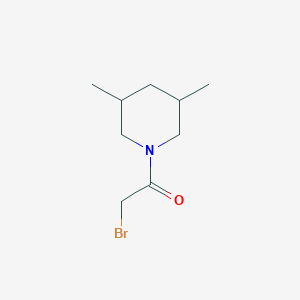![molecular formula C8H8Cl2N2O3 B8553260 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol](/img/structure/B8553260.png)
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a hydroxymethyl group attached to a cyclopropoxy ring at position 6, and a hydroxyl group at position 5 of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropanation: The cyclopropoxy group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyrimidine ring. This step may require the use of a cyclopropyl halide and a strong base such as sodium hydride (NaH).
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde (HCHO) and a suitable catalyst.
Hydroxylation: The hydroxyl group at position 5 is introduced via a hydroxylation reaction, which may involve the use of hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, where the chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of dechlorinated derivatives
Substitution: Formation of substituted pyrimidine derivatives
Applications De Recherche Scientifique
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol can be compared with other similar compounds, such as:
2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine: Similar in structure but lacks the hydroxymethyl and cyclopropoxy groups.
Carbamic acid,(2,3-dihydro-1h-indol-7-yl)methyl-,1,1-dimethylethyl ester: Contains different functional groups and exhibits different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H8Cl2N2O3 |
|---|---|
Poids moléculaire |
251.06 g/mol |
Nom IUPAC |
2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol |
InChI |
InChI=1S/C8H8Cl2N2O3/c9-5-4(14)6(12-7(10)11-5)15-8(3-13)1-2-8/h13-14H,1-3H2 |
Clé InChI |
QNGSEACFWMVLOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)OC2=C(C(=NC(=N2)Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-[(1R)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B8553213.png)





![6-Bromo-2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8553286.png)
